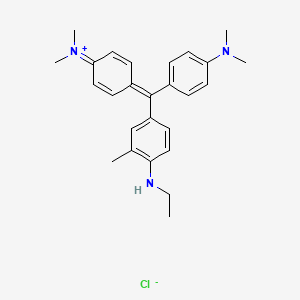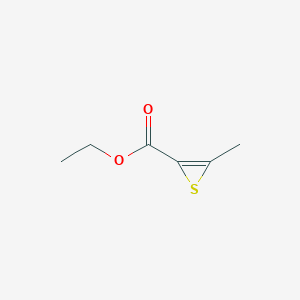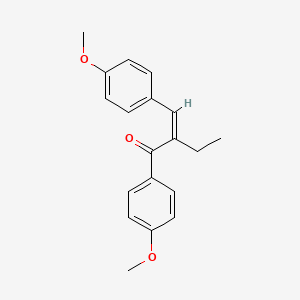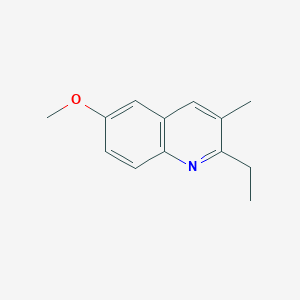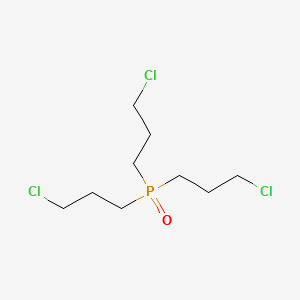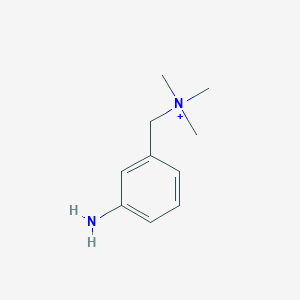
Benzenemethanaminium, 3-amino-N,N,N-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanaminium, 3-amino-N,N,N-trimethyl- is a chemical compound with the molecular formula C10H16N2. It is an organic compound that belongs to the class of ammonium salts. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, 3-amino-N,N,N-trimethyl- typically involves the reaction of benzenemethanamine with trimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of Benzenemethanaminium, 3-amino-N,N,N-trimethyl- is scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound, ensuring that it meets the required quality standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanaminium, 3-amino-N,N,N-trimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenemethanone derivatives, while reduction could produce benzenemethanamine derivatives.
Scientific Research Applications
Benzenemethanaminium, 3-amino-N,N,N-trimethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Benzenemethanaminium, 3-amino-N,N,N-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N,N-dimethyl-: This compound has a similar structure but lacks the amino group at the 3-position.
Benzenemethanamine, N,N,4-trimethyl-: This compound has a trimethyl group at the 4-position instead of the 3-position.
Benzenemethanamine, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl-: This compound has additional bromine atoms and a cyclohexyl group.
Uniqueness
Benzenemethanaminium, 3-amino-N,N,N-trimethyl- is unique due to its specific substitution pattern and the presence of the ammonium group. This gives it distinct chemical properties and reactivity compared to its similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
71677-97-9 |
|---|---|
Molecular Formula |
C10H17N2+ |
Molecular Weight |
165.26 g/mol |
IUPAC Name |
(3-aminophenyl)methyl-trimethylazanium |
InChI |
InChI=1S/C10H17N2/c1-12(2,3)8-9-5-4-6-10(11)7-9/h4-7H,8,11H2,1-3H3/q+1 |
InChI Key |
PFSIOFJZLTVJNN-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC1=CC(=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


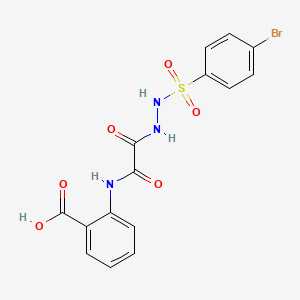
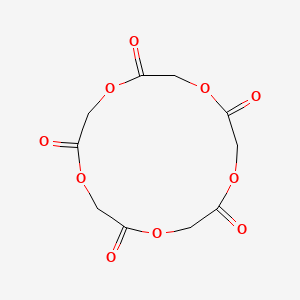
![2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-](/img/structure/B14467838.png)
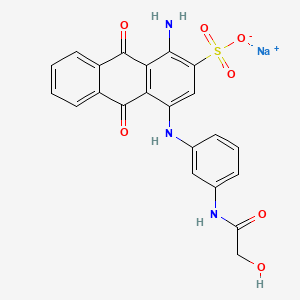
![N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14467858.png)
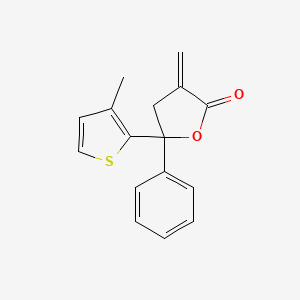
![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)
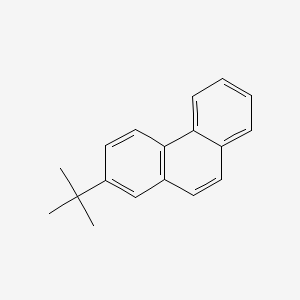
![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)
